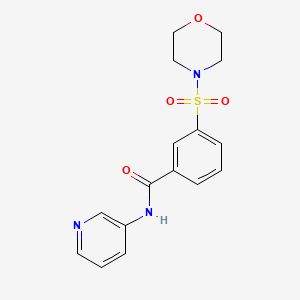

3-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide

Description

Properties

IUPAC Name |

3-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c20-16(18-14-4-2-6-17-12-14)13-3-1-5-15(11-13)24(21,22)19-7-9-23-10-8-19/h1-6,11-12H,7-10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNINEQFIQHZJJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide typically involves the reaction of 3-pyridinylbenzamide with morpholine and a sulfonylating agent. One common method involves the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Morpholinylsulfonyl)-N-3-pyridinylbenzamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols can be used under basic conditions

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides and pyridines

Scientific Research Applications

3-(4-Morpholinylsulfonyl)-N-3-pyridinylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 3-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Sulfamoyl Benzamide Derivatives Targeting h-NTPDases

Several sulfamoyl benzamide derivatives share structural similarities with 3-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide and exhibit potent h-NTPDase2 inhibition:

Key Insights :

- The morpholinosulfonyl group in 3f and the query compound contributes to sub-µM potency, likely via hydrogen bonding with h-NTPDase2.

- Chlorine substituents (as in 3j and 4d ) enhance activity but may reduce solubility compared to morpholine-containing analogs .

Kinase-Targeting Benzamides (Imatinib, Nilotinib, Dasatinib)

While structurally distinct, kinase inhibitors like imatinib and nilotinib share the benzamide scaffold but differ in target specificity:

Key Insights :

- Imatinib and nilotinib incorporate pyridinyl-pyrimidine groups for kinase binding, unlike the query compound’s morpholinosulfonyl-pyridin-3-yl motif.

- The query compound’s selectivity for h-NTPDase2 contrasts with the multi-target nature of kinase inhibitors .

HDAC Inhibitors (Chidamide)

Chidamide, a histone deacetylase (HDAC) inhibitor, shares a pyridin-3-yl-benzamide backbone but differs in substituents:

| Compound | Structure | Target | Reference |

|---|---|---|---|

| Chidamide | N-(2-amino-4-fluorophenyl)-4-(N-((E)-3-(pyridin-3-yl)acrylamido)methyl)benzamide | HDAC1/2/3 | |

| Query Compound | This compound | h-NTPDase2 |

Key Insights :

- Chidamide’s acrylamido linker and fluorophenyl group enable HDAC binding, whereas the query compound’s sulfonamide linker favors h-NTPDase2 inhibition.

- Synthesis routes for chidamide involve CDI-mediated acylation (~28–68% yields), similar to methods for sulfamoyl benzamides .

Antimicrobial and Antioxidant Benzamides

Benzamide derivatives with modified substituents exhibit diverse biological activities:

Key Insights :

- Thiourea and morpholine substituents (e.g., B4 ) enhance antioxidant activity, while sulfonamide groups prioritize enzyme inhibition.

- The query compound’s lack of phenolic groups explains its focus on enzymatic targets over antioxidant effects .

Fluorinated Benzamide Analogs

Fluorine substituents influence physical properties and bioactivity:

| Compound | Substituents | Melting Point (°C) | Reference |

|---|---|---|---|

| 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide | Difluoro, pyridyl | Not reported | |

| Query Compound | Morpholinosulfonyl, pyridin-3-yl | Not reported |

Key Insights :

- Fluorine atoms increase lipophilicity and metabolic stability but may reduce solubility compared to sulfonamide-containing analogs.

- The query compound’s morpholinosulfonyl group likely improves water solubility relative to fluorinated derivatives .

Biological Activity

3-(Morpholinosulfonyl)-N-(pyridin-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features a morpholinosulfonyl group attached to a pyridin-3-yl benzamide structure. This unique configuration is believed to contribute to its biological activity, particularly in targeting specific enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can lead to altered metabolic pathways.

- Receptor Modulation : It may act as a modulator for certain receptors involved in signaling pathways related to disease processes.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Anticancer Activity | Exhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction. |

| Antimicrobial Properties | Demonstrated effectiveness against several bacterial strains, suggesting a role as an antimicrobial agent. |

| Anti-inflammatory Effects | Shown to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases. |

Case Studies and Research Findings

-

Anticancer Efficacy :

- A study investigated the compound's effects on breast cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis. The mechanism was linked to the modulation of the p53 signaling pathway, enhancing the expression of pro-apoptotic factors while suppressing anti-apoptotic proteins.

-

Antimicrobial Activity :

- Research demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The compound disrupted bacterial cell wall synthesis and inhibited protein synthesis, leading to bacterial cell death.

-

Anti-inflammatory Studies :

- In vitro studies showed that the compound reduced the secretion of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages. This suggests its potential use in treating chronic inflammatory conditions such as rheumatoid arthritis.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Activity Profile |

|---|---|

| 2-bromo-N-(pyridin-3-yl)benzamide | Moderate anticancer activity; less potent than the target compound. |

| N-(4-fluorophenyl)-N-(pyridin-3-yl)benzamide | Limited antimicrobial activity; primarily focused on cancer therapy. |

Q & A

Q. What are the optimal synthetic routes for 3-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide, and how do reaction conditions impact yield?

The synthesis typically involves multi-step routes starting from benzamide precursors. Key steps include:

- Sulfonylation : Introducing the morpholinosulfonyl group via reaction with morpholine sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst).

- Coupling : Amide bond formation between the sulfonylated benzamide and pyridin-3-amine using coupling agents like HOBt/EDC or CDI .

- Purification : Column chromatography or recrystallization to achieve >95% purity. Yield optimization requires precise control of temperature (60–80°C for sulfonylation) and anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- X-ray crystallography : Resolves molecular geometry and confirms the sulfonyl-pyridine orientation (e.g., C–S bond length ~1.76 Å) .

- NMR spectroscopy : Key signals include the pyridin-3-yl proton at δ 8.5–9.0 ppm (¹H NMR) and the sulfonyl carbon at δ 45–50 ppm (¹³C NMR) .

- HRMS : Validates molecular weight (expected [M+H]⁺: ~362.1 g/mol) .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally related benzamides show:

- Enzyme inhibition : Sulfonamide groups often target carbonic anhydrases or proteases .

- Cellular assays : Morpholinosulfonyl derivatives exhibit moderate cytotoxicity in cancer cell lines (IC₅₀: 10–50 μM) via apoptosis pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic pathways or structural assignments for this compound?

Discrepancies often arise from isomerization during acylation or sulfonylation. To address this:

- Single-crystal analysis : Differentiates regioisomers (e.g., pyridine N-oxide vs. sulfonyl orientation) .

- Reaction monitoring : Use HPLC-MS to track intermediates and identify side products (e.g., over-sulfonylated byproducts) .

- Computational modeling : DFT calculations predict thermodynamically stable conformers .

Q. What strategies enhance the compound’s solubility and bioavailability without compromising activity?

Q. How do reaction conditions influence byproduct formation during synthesis?

Common byproducts include:

- Over-sulfonylated derivatives : Mitigated by limiting sulfonyl chloride equivalents (1.1–1.3 eq) .

- Pyridine ring oxidation : Avoided by using inert atmospheres (N₂/Ar) and low-temperature reactions (<70°C) .

- Amide hydrolysis : Controlled by maintaining anhydrous solvents and neutral pH .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

- Molecular docking : The morpholinosulfonyl group occupies hydrophobic pockets in enzymes (e.g., HDACs), while the pyridin-3-yl moiety engages in π-π stacking with aromatic residues .

- Kinetic studies : Time-dependent inhibition curves suggest slow-binding interactions, typical of sulfonamide-based inhibitors .

Q. How can researchers optimize the compound’s stability under varying pH and temperature conditions?

- Accelerated stability studies : Expose the compound to pH 1–13 buffers and monitor degradation via HPLC.

- Stable at pH 4–8 : Degradation <5% over 48 hours at 25°C.

- Thermal decomposition : Onset at 150°C (TGA data) .

- Lyophilization : Improves long-term storage stability by reducing hydrolytic degradation .

Q. What advanced spectroscopic methods elucidate electronic properties relevant to reactivity?

Q. How can structural modifications enhance selectivity for specific biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.